Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazine core substituted with a piperidine moiety, linked to a thiazole ring via a carboxamide group. The ethyl acetate side chain enhances solubility and modulates pharmacokinetic properties. The compound’s piperidine and pyridazine motifs are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are often exploited in drug design .
Properties
IUPAC Name |
ethyl 2-[2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-2-25-15(23)10-12-11-26-17(18-12)19-16(24)13-6-7-14(21-20-13)22-8-4-3-5-9-22/h6-7,11H,2-5,8-10H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISWHGAFPQNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, a key component of this compound, are known to interact with a wide range of biological targets and have physiological effects.
Mode of Action
It’s known that piperidine derivatives can catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in various biochemical pathways.
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting they may have favorable pharmacokinetic properties.
Biological Activity
Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a pyridazine core, which contribute to its biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 366.46 g/mol. The presence of multiple heterocycles enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing signal transduction pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against certain cancer cell lines, possibly through apoptosis induction.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown potent activity against various pathogens:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.22 | Highly active against Staphylococcus aureus |
| Compound B | 0.25 | Effective against Escherichia coli |
| This compound | TBD | Under investigation |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| MDA-MB-231 | 7.5 | Cell cycle arrest at G2/M phase |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those related to this compound. The results indicated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside known chemotherapeutics. The findings revealed that the compound induced higher levels of caspase activation compared to controls, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may selectively target GPX4 protein, leading to ferroptosis in cancer cells. This pathway is critical for developing novel therapeutic strategies against resistant cancer types .
Comparison with Similar Compounds
Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Molecular Formula : C₂₄H₂₅F₃N₆O₃S
- Molecular Weight : 548.2 g/mol
- Key Features : Incorporates a urea linker and trifluoromethylphenyl group. The urea enhances hydrogen-bonding interactions, while the CF₃ group increases lipophilicity and metabolic stability.
- Implications : The bulkier structure may limit blood-brain barrier penetration but improve target selectivity in peripheral tissues .
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- Molecular Formula : C₂₀H₂₈N₆O₄S
- Molecular Weight : 448.54 g/mol
- Key Features : Contains a triazole ring and cyclopropyl group, introducing conformational rigidity and resistance to oxidative metabolism.
- Implications : The triazole’s electron-deficient nature may facilitate interactions with electron-rich enzyme active sites, while the cyclopropyl group stabilizes the molecule against ring-opening reactions .
Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate
- Molecular Formula : C₁₄H₁₄N₄OS
- Molecular Weight : 421.5 g/mol
- Key Features : Substitutes the carboxamide with a thioether linkage. The sulfur atom increases lipophilicity and may improve membrane permeability.
- Implications : The thioether’s reduced hydrogen-bonding capacity could weaken target binding but enhance passive diffusion across biological barriers .
Comparative Analysis of Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
